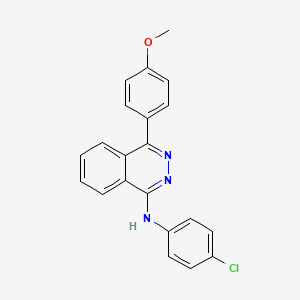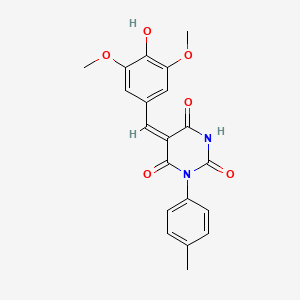
N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a fused benzene and pyridazine ring. This particular compound features a 4-chlorophenyl and a 4-methoxyphenyl group attached to the phthalazine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Phthalazine Core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of reactions involving hydrazine.
Substitution Reactions: The 4-chlorophenyl and 4-methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Amine Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carboxyl derivative.
Scientific Research Applications
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Alteration of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)phthalazin-1-amine
- 4-(4-methoxyphenyl)phthalazin-1-amine
- N-(4-methylphenyl)-4-(4-methoxyphenyl)phthalazin-1-amine
Uniqueness
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H16ClN3O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-17-12-6-14(7-13-17)20-18-4-2-3-5-19(18)21(25-24-20)23-16-10-8-15(22)9-11-16/h2-13H,1H3,(H,23,25) |
InChI Key |
OOZVBRTXODUTIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-fluorophenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655592.png)

![6-Amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655600.png)
![N-(furan-2-ylmethyl)-2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B11655625.png)
![(3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11655638.png)
![3-({[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11655642.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone](/img/structure/B11655644.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11655648.png)
![(4Z)-4-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11655653.png)
![(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11655660.png)
![(5Z)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655664.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11655669.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11655673.png)
![4-(4-Chlorophenyl)-1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11655678.png)
